(E)-1-Phenyl-d5-1-butene
Description
(E)-1-Phenyl-d5-1-butene is a deuterated analog of (E)-1-phenyl-1-butene, where five hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances its utility in mechanistic studies, metabolic tracking, and spectroscopic analyses (e.g., NMR or mass spectrometry) due to the distinct properties of deuterium . While the non-deuterated parent compound (CAS 1005-64-7) has a well-characterized role in cytochrome P-450-mediated olefin oxidation and synthesis of non-chiral allylamines , the deuterated variant is particularly valuable in stable isotope tracing and reaction pathway elucidation.
Key properties of (E)-1-Phenyl-d5-1-butene (inferred from structural analogs and isotopic substitution):
- Molecular formula: C₁₀H₇D₅ (deuterated form of C₁₀H₁₂).
- Molecular weight: ~137.24 g/mol (calculated by replacing five H with D in the parent compound, MW 132.20).
- Applications: Isotopic labeling in pharmacokinetics, reaction mechanism studies, and as an internal standard in analytical chemistry.
Properties
Molecular Formula |
C₁₀H₇D₅ |
|---|---|
Molecular Weight |
137.23 |
Synonyms |
(1E)-1-Buten-1-yl-benzenel-d5; (1E)-1-Butenyl-benzenel-d5; (E)-1-Butenyl-benzenel-d5; (E)-But-1-en-1-ylbenzenel-d5; trans-1-Phenyl-1-butenel-d5; trans-β-Ethylstyrenel-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Parent Compound: (E)-1-Phenyl-1-butene (CAS 1005-64-7)
Structural Isomers: trans-2-Phenyl-d5-2-butene
- Molecular formula : C₁₀H₇D₅ (same as (E)-1-Phenyl-d5-1-butene).
- Key differences: Position of the double bond (C2 vs. C1) alters electronic distribution and reactivity.
Longer-Chain Alkylbenzene Analogs
Compounds such as 3-Phenyldodecane (CAS 4621-36-7) and 3-Phenyltetradecane (CAS 2400-00-2) :
- Molecular formulas :
- 3-Phenyldodecane: C₁₈H₃₀.
- 3-Phenyltetradecane: C₂₀H₃₄.
- Key differences :
- Extended alkyl chains increase hydrophobicity (higher LogP values), making them more suitable for lipid membrane studies or polymer applications.
- Lack of double bonds reduces reactivity in oxidation or epoxidation reactions compared to (E)-1-Phenyl-d5-1-butene.
Data Table: Comparative Analysis
Research Findings and Functional Differences
Isotopic Effects
- Deuterium substitution : Reduces reaction rates in processes involving C-H bond cleavage (kinetic isotope effect), making (E)-1-Phenyl-d5-1-butene valuable for studying enzymatic or catalytic pathways .
- Analytical utility: The deuterated compound serves as an internal standard in GC-MS or LC-MS, improving quantification accuracy for the non-deuterated analog .
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